molecular formula C12H18IN3O2 B14078703 tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B14078703
M. Wt: 363.19 g/mol
InChI Key: BIJPJYBGJMFULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of an iodine atom and a tert-butyl ester group in the molecule makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves the following steps:

Chemical Reactions Analysis

tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.

    Oxidation Reactions: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones. .

Scientific Research Applications

tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

    tert-butyl 3-iodo-6-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: Similar in structure but with a methyl group at a different position.

    tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: Contains an ethyl group instead of an iodine atom.

    tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate: A different isomer with the pyrazole and pyridine rings fused in a different manner .

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl 3-iodo-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3

InChI Key

BIJPJYBGJMFULS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.